molecular formula C12H15NO2 B15096224 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 651315-50-3

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B15096224
CAS No.: 651315-50-3
M. Wt: 205.25 g/mol
InChI Key: VXSXTFDFCZMXHK-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one is a derivative of the privileged 3,4-dihydroquinolin-2(1H)-one scaffold, a nitrogen-containing heterocyclic structure recognized for its significant and diverse pharmacological potential . This core scaffold is a key structural component in numerous bioactive compounds and is extensively investigated in medicinal chemistry for its favorable drug-like properties, including moderate lipophilicity and good stability . This specific compound is of high interest in early-stage pharmaceutical research and development. The 3,4-dihydroquinolin-2(1H)-one moiety is a common feature in compounds evaluated for a wide spectrum of therapeutic areas. Research highlights its relevance in the synthesis of novel molecular hybrids, particularly as a key intermediate in the development of potential anti-tuberculosis agents . Furthermore, analogous compounds based on this core structure have demonstrated promise as multifunctional agents for complex neurodegenerative diseases like Alzheimer's, exhibiting inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) . The scaffold's versatility also extends to oncology research, where recent studies have shown that novel 3,4-dihydroquinolin-2(1H)-one analogues display significant antiproliferative effects against glioblastoma multiforme (GBM) cell lines and act as potent VEGFR2 inhibitors, a key target in anti-angiogenesis therapy . The structural motif is also being explored in other patented pharmaceutical compositions, indicating its broad utility in drug discovery . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

651315-50-3

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(3-hydroxypropyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C12H15NO2/c14-7-3-5-10-8-9-4-1-2-6-11(9)13-12(10)15/h1-2,4,6,10,14H,3,5,7-8H2,(H,13,15)

InChI Key

VXSXTFDFCZMXHK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of quinoline derivatives with hydroxypropyl reagents under specific conditions. One common method involves the use of quinoline-2(1H)-one as a starting material, which is then reacted with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: Formation of 3-(3-oxopropyl)-3,4-dihydroquinolin-2(1H)-one.

    Reduction: Formation of 3-(3-hydroxypropyl)-1,2,3,4-tetrahydroquinolin-2(1H)-one.

    Substitution: Formation of 3-(3-halopropyl)-3,4-dihydroquinolin-2(1H)-one.

Scientific Research Applications

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the quinoline core can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Quinolinone Core

Table 1: Key Structural Analogs and Their Substitutions
Compound Name Substituent Position Functional Group Biological Activity (if reported) Reference
3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one 3 3-Hydroxypropyl Not explicitly reported (inferred potential for CNS activity) N/A
1-(3-(Dimethylamino)propyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one 1 3-(Dimethylamino)propyl Precursor to muscarinic receptor ligands
6-(3-(Piperidin-1-yl)propoxy)-3,4-dihydroquinolin-2(1H)-one 6 3-(Piperidin-1-yl)propoxy Histamine H3 receptor antagonism
1-[3-[4-(3-Chlorophenyl)piperazinyl]propyl]-3,4-dihydroquinolin-2(1H)-one 1 3-(4-(3-Chlorophenyl)piperazinyl)propyl Sigma receptor agonism, antidepressant
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one 7 Hydroxyl Potential antioxidant or metabolic intermediate

Key Observations:

  • Positional Effects: Substitutions at the 1-position (e.g., dimethylamino or piperazinylpropyl groups) are common in receptor-targeting compounds, while 3- and 6-position modifications often influence solubility and secondary interactions .

Pharmacological and Structure-Activity Relationships (SAR)

  • Antidepressant Activity : Compounds with piperazinylpropyl substituents (e.g., 34b in ) exhibit sigma receptor agonism and reduce immobility time in forced-swim tests (FST), whereas hydroxypropyl derivatives’ effects remain unexplored.
  • Receptor Affinity: Morpholine- and piperazine-linked dihydroquinolinones (DQN1-13) show acetylcholinesterase inhibition, suggesting that polar substituents enhance enzyme interaction . The hydroxypropyl group’s role in similar interactions warrants further study.
  • 5-HT1A Receptor Binding: Open-chain analogs of dihydroquinolinones (e.g., 10a–m) retain antidepressant activity, indicating that ring flexibility is tolerated . This contrasts with rigid 3-substituted derivatives, where substituent bulk may limit conformational adaptability.

Critical Analysis of Divergent Findings

  • Biological Outcomes: Piperazinylpropyl derivatives demonstrate antidepressant activity at 30 mg/kg , whereas aminoalkoxy derivatives (e.g., 6-(3-(piperidin-1-yl)propoxy) in ) target histamine receptors. These differences underscore the importance of substituent choice in directing biological specificity.

Biological Activity

3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline structure with a dihydroquinolinone moiety and a hydroxypropyl substituent. Its molecular formula is C₁₃H₁₅N₁O₂, and it has a molecular weight of 205.25 g/mol. The presence of a hydroxyl group enhances its reactivity and potential for biological interactions, particularly through hydrogen bonding and nucleophilic reactions .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticonvulsant Properties : The compound has been studied for its anticonvulsant effects, likely due to its interaction with gamma-aminobutyric acid (GABA) receptors, which play a crucial role in regulating neuronal excitability and preventing seizures .
  • Antimicrobial Activity : Similar compounds within the dihydroquinolinone class have demonstrated antimicrobial properties, suggesting that this compound may also be effective against various pathogens .
  • Anticancer Potential : Preliminary studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, related tetrahydroquinolines have exhibited significant antiproliferative effects in various cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • GABA Receptor Modulation : By interacting with GABA receptors, the compound may enhance inhibitory neurotransmission, providing a pathway for anticonvulsant activity .
  • Inhibition of Enzymatic Activity : Some studies suggest that related quinolinones can inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are important in neurodegenerative diseases .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound and its analogs:

Study TypeFindings
Anticonvulsant StudyDemonstrated interaction with GABA receptors leading to reduced seizure activity.
Antimicrobial TestingShowed efficacy against bacterial strains, warranting further investigation into its use as an antimicrobial agent.
Anticancer ResearchInhibitory effects observed in multiple cancer cell lines with IC50 values indicating significant potency against skin carcinoma cells (IC50 = 2.0 ± 0.9 μM) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3-Hydroxypropyl)-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of nitro-substituted dihydroquinolinone intermediates. For example, alkylation with chloroalkylamine salts (e.g., 1-chloro-3-iodopropane) in DMF using potassium carbonate at room temperature yields intermediates, which are subsequently reduced (e.g., Pd/C under H₂ or Raney nickel with hydrazine hydrate) and coupled with thiophene-2-carbimidothioate hydroiodide . Key variables include solvent choice (DMF for alkylation, ethanol for coupling), temperature (room temperature vs. 60°C for nucleophilic displacement), and catalyst selection (e.g., NaH for deprotonation). Yields range from 20% to 75%, depending on substituents and purification methods .

Q. How is the nitro group reduction optimized during synthesis to avoid over-reduction or side reactions?

  • Methodological Answer : Nitro group reduction is typically performed using catalytic hydrogenation (Pd/C under H₂) or hydrazine hydrate with Raney nickel. Controlled conditions (e.g., ambient pressure, short reaction times) prevent over-reduction. Monitoring via TLC or HPLC ensures selective conversion to the aniline intermediate. For example, intermediates like 14–19 are reduced to 20–25 with minimal byproducts by adjusting catalyst loading and reaction duration .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

  • Methodological Answer :

  • ¹H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 8.16 ppm for nitro groups, δ 6.86 ppm for reduced anilines) and confirms alkylation (e.g., methylene protons at δ 3.71 ppm) .
  • Mass Spectrometry (ESI/EI) : Validates molecular weight (e.g., m/z 291.0 for chloropropyl intermediates) .
  • Chiral Chromatography : Resolves enantiomers (e.g., separation of (S)-35 using chiral columns) .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for neuronal nitric oxide synthase (nNOS) inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that introducing a 3-hydroxypropyl group improves nNOS selectivity by optimizing hydrophobic interactions and hydrogen bonding. For instance, compound (S)-35, with a 3-carbon linker and pyrrolidine substituent, exhibits >100-fold selectivity over endothelial NOS (eNOS) due to steric and electronic complementarity in the active site . Advanced strategies include:

  • Pharmacophore Modeling : Aligns key motifs (e.g., thiophene-carboximidamide) with nNOS binding pockets .
  • Enantiomeric Purity : Synthesizing optically pure intermediates (e.g., using (S)-N-Boc-L-homoproline) improves potency .

Q. What experimental approaches resolve contradictions in biological activity data across in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from metabolic stability or off-target effects. To address this:

  • Pharmacokinetic Profiling : Measure plasma half-life and brain penetration (e.g., oral efficacy in rat pain models requires >4-hour stability) .
  • Target Engagement Assays : Use radioligands (e.g., ³H-DTG binding for sigma receptor affinity) to confirm on-target activity .
  • Dose-Response Studies : Validate efficacy thresholds (e.g., 30 mg/kg po for coma recovery in mice) .

Q. How do palladium-catalyzed carbonylation methods expand access to novel derivatives?

  • Methodological Answer : Palladium-mediated cascade reactions enable incorporation of perfluoroalkyl and carbonyl groups into the dihydroquinolinone scaffold. For example, radical-mediated carbonylative cyclization of 1,7-enynes with perfluoroalkyl iodides yields polycyclic derivatives (60–85% yield) with high E/Z selectivity. Key parameters include CO pressure (1 atm), Pd(OAc)₂ catalyst, and ligand choice (e.g., Xantphos) .

Key Methodological Notes

  • Contradiction Analysis : Conflicting SAR data (e.g., variable sigma receptor binding) may stem from stereochemical differences. Resolve via enantioselective synthesis and X-ray crystallography .
  • Advanced Purification : Use Biotage flash chromatography or preparative HPLC for polar intermediates (e.g., amino-substituted derivatives) .
  • In Silico Tools : Molecular docking (e.g., AutoDock Vina) predicts binding modes for rational design .

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